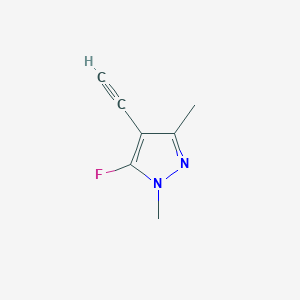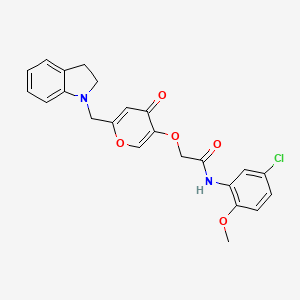
4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H7FN2 and a molecular weight of 138.14 g/mol . This compound is characterized by the presence of an ethynyl group at the 4-position, a fluorine atom at the 5-position, and two methyl groups at the 1 and 3 positions of the pyrazole ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1,3-dimethyl-2,4-pentanedione.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl-substituted pyrazoles.
Substitution: Amino- or thio-substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups may enhance binding affinity and selectivity for these targets, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Difluoromethyl)-4-ethynyl-1,3-dimethyl-1H-pyrazole: Similar structure with an additional fluorine atom.
4-Ethynyl-5-chloro-1,3-dimethyl-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is unique due to the presence of both an ethynyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its utility in various research applications.
Eigenschaften
IUPAC Name |
4-ethynyl-5-fluoro-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNBYWINLLUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2494381.png)
![2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2494383.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2494393.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2494394.png)
![4-ethoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2494395.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)
![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)

